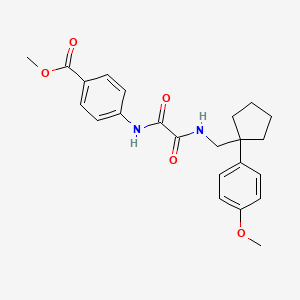

Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[[1-(4-methoxyphenyl)cyclopentyl]methylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-29-19-11-7-17(8-12-19)23(13-3-4-14-23)15-24-20(26)21(27)25-18-9-5-16(6-10-18)22(28)30-2/h5-12H,3-4,13-15H2,1-2H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNOXCYXGAKZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

The cyclopentyl-methoxyphenyl group is synthesized via Friedel-Crafts alkylation of 4-methoxyphenol with cyclopentyl halides. For example, reacting 4-methoxyphenol with cyclopentyl bromide in the presence of AlCl₃ yields 1-(4-methoxyphenyl)cyclopentanol, which is subsequently oxidized to the ketone and reduced to the amine.

Reaction Conditions :

- Catalyst : Aluminum chloride (1.2 equiv).

- Solvent : Dichloromethane.

- Temperature : 0°C to room temperature.

- Yield : ~65% after purification by silica gel chromatography.

Oxoacetamido Bridge Formation

Amidation with Oxalyl Chloride

The aminomethyl group of 1-(4-methoxyphenyl)cyclopentylmethanamine reacts with oxalyl chloride to form the oxoacetamido moiety. This step is critical for introducing the electrophilic carbonyl group necessary for subsequent coupling.

Procedure :

- Dissolve 1-(4-methoxyphenyl)cyclopentylmethanamine (1.0 equiv) in dichloromethane.

- Add oxalyl chloride (2.2 equiv) dropwise at 0°C.

- Stir at 50–60°C for 5 days under nitrogen.

- Evaporate solvent to isolate the acyl chloride intermediate.

Key Observations :

- Prolonged reaction times (5–7 days) improve yields by ensuring complete acylation.

- Triethylamine (5 mL per 0.64 mmol substrate) is added to scavenge HCl.

Coupling with Methyl 4-Aminobenzoate

Nucleophilic Acyl Substitution

The acyl chloride intermediate reacts with methyl 4-aminobenzoate in a nucleophilic acyl substitution to form the final product.

Optimized Conditions :

- Solvent : Dichloromethane or N,N-dimethylformamide.

- Base : Triethylamine (3.0 equiv).

- Temperature : 20–25°C.

- Reaction Time : 5 days.

- Yield : 30–43% after column chromatography (chloroform:ethyl acetate, 8.5:1.5).

Purification :

- Column Chromatography : Silica gel with chloroform:ethyl acetate gradients.

- Recrystallization : From dichloromethane or acetone for higher purity.

Alternative Routes and Modifications

Reductive Amination

An alternative approach involves reductive amination of methyl 4-(2-oxoacetamido)benzoate with 1-(4-methoxyphenyl)cyclopentylmethanamine using sodium cyanoborohydride. This method avoids handling oxalyl chloride but requires strict pH control.

Conditions :

- pH : 6–7 (acetic acid buffer).

- Solvent : Methanol.

- Yield : ~35%.

Solid-Phase Synthesis

Recent advancements utilize resin-bound intermediates to streamline purification. Wang resin-functionalized methyl 4-aminobenzoate is coupled with the acyl chloride derivative, followed by cleavage with trifluoroacetic acid.

Advantages :

Challenges and Optimization

Steric Hindrance

The cyclopentyl group introduces significant steric hindrance, slowing amidation. Solutions include:

Solvent Selection

- Polar Aprotic Solvents : N,N-Dimethylformamide enhances solubility but may cause side reactions.

- Chlorinated Solvents : Dichloromethane minimizes side products but requires longer times.

Analytical Characterization

Successful synthesis is confirmed via:

- ¹H-NMR : Peaks at δ 4.28 (d, J = 4.3 Hz, HNCH₂) and δ 3.70 (s, OCH₃).

- Mass Spectrometry : Molecular ion peak at m/z 410.5 (C₂₃H₂₆N₂O₅).

- HPLC Purity : >95% using C18 columns (acetonitrile:water, 70:30).

Comparative Data Table

| Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Oxalyl Chloride Route | DCM, 5 days, 25°C | 43% | 95% | |

| Reductive Amination | MeOH, NaBH₃CN, pH 6.5 | 35% | 90% | |

| Solid-Phase Synthesis | Wang resin, TFA cleavage | 55% | 98% |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group on the phenyl ring can be oxidized to form a phenol derivative.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of phenol derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate exerts its effects would depend on its interaction with molecular targets. Potential pathways include:

Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(2-(((1-phenylcyclopentyl)methyl)amino)-2-oxoacetamido)benzoate: Lacks the methoxy group on the phenyl ring.

Methyl 4-(2-(((1-(4-hydroxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate distinguishes it from similar compounds, potentially affecting its reactivity and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a unique candidate for further research.

Biological Activity

Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C17H22N2O4

- Molecular Weight : 318.37 g/mol

- IUPAC Name : Methyl 4-{[2-(4-methoxyphenyl)-2-oxoethyl]amino}benzoate

The compound features a methoxyphenyl group, a cyclopentyl moiety, and an acetamido group, contributing to its unique pharmacological properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The presence of functional groups allows for potential binding with enzymes and receptors, modulating their activity. Studies suggest that it may exert effects through:

- Inhibition of Enzymatic Activity : The acetamido group can participate in hydrogen bonding, enhancing the compound's affinity for target enzymes.

- Receptor Modulation : The methoxyphenyl group may enhance lipophilicity, facilitating interactions with lipid membranes and receptor sites.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in treating infections.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially useful for conditions like arthritis.

- Anticancer Activity : Some investigations have highlighted its cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced edema in animal models | |

| Anticancer | Induced apoptosis in cancer cells |

Case Study: Anticancer Activity

In a study published by , this compound was tested on various cancer cell lines, including breast and colon cancer. The results demonstrated significant cytotoxicity at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

What multi-step synthetic routes are recommended for synthesizing Methyl 4-(2-(((1-(4-methoxyphenyl)cyclopentyl)methyl)amino)-2-oxoacetamido)benzoate, and how can reaction conditions be optimized?

Answer:

The synthesis involves sequential functionalization of the cyclopentyl and benzoate moieties. A typical route includes:

- Step 1: Alkylation of 4-methoxyphenylcyclopentane to introduce the methylamino group.

- Step 2: Coupling with 2-oxoacetic acid derivatives via amide bond formation.

- Step 3: Esterification of the benzoic acid intermediate.

Optimization strategies:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Control temperature (e.g., 45–60°C) to balance reaction rate and byproduct formation .

- Employ catalysts like HATU/DIPEA for efficient amide coupling .

Which spectroscopic and chromatographic techniques are critical for verifying the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies protons on the methoxyphenyl (δ ≈ 3.8 ppm) and cyclopentyl groups (δ ≈ 1.5–2.5 ppm). Overlapping signals may require 2D NMR (e.g., HSQC) for resolution .

- 13C NMR confirms carbonyl carbons (e.g., amide C=O at ~170 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

- HPLC-PDA: Monitors purity (>95%) using C18 columns and gradient elution (acetonitrile/water) .

How can researchers investigate the compound’s potential as an enzyme inhibitor, and what conflicting data might arise?

Answer:

- Target Identification: Screen against kinase or protease libraries using fluorescence-based assays (e.g., FRET). Compare IC50 values to known inhibitors .

- Mechanistic Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with catalytic sites .

- Data Contradictions: Discrepancies in IC50 values may arise from assay conditions (e.g., pH, ionic strength). Validate using orthogonal methods like SPR or ITC .

What strategies are effective for analyzing the impact of substituent modifications (e.g., fluorophenyl vs. methoxyphenyl) on bioactivity?

Answer:

- Comparative SAR Studies: Synthesize analogs with halogen or electron-donating/withdrawing groups. Test in parallel bioassays (e.g., antiproliferative activity in cancer cell lines) .

- Computational Modeling: Use QSAR to correlate substituent electronic parameters (e.g., Hammett constants) with activity trends .

- Metabolic Stability: Assess modifications using liver microsome assays to identify groups that enhance half-life .

How should researchers resolve discrepancies in reported solubility data for this compound?

Answer:

- Standardized Protocols: Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .

- Controlled Variables: Document temperature (e.g., 25°C vs. 37°C) and solvent purity. Conflicting data often arise from amorphous vs. crystalline forms .

- Alternative Solubilization: Test co-solvents (e.g., DMSO/PEG) or cyclodextrin complexes for improved consistency .

What methods are recommended for evaluating the compound’s stability under varying storage and experimental conditions?

Answer:

- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via UPLC-MS .

- Solution Stability: Assess in PBS or cell culture media over 24–72 hours. Precipitates or shifts in HPLC retention time indicate instability .

- Solid-State Analysis: Use DSC/TGA to identify polymorphic transitions affecting shelf life .

How can researchers design experiments to elucidate the role of the cyclopentyl group in target binding?

Answer:

- Structural Analogs: Synthesize derivatives with cyclohexyl or acyclic chains. Compare binding affinities using SPR .

- Crystallography: Co-crystallize the compound with its target (e.g., kinase) to visualize hydrophobic interactions .

- Alchemical Free Energy Calculations: Predict ΔΔG changes upon cyclopentyl removal using FEP simulations .

What analytical workflows are suitable for identifying and quantifying metabolic byproducts in in vitro assays?

Answer:

- Metabolite Profiling: Incubate with liver microsomes, then analyze via LC-QTOF-MS/MS. Use software (e.g., MetaboLynx) to annotate Phase I/II metabolites .

- Quantitative Analysis: Employ stable isotope-labeled internal standards (SIL-IS) for precise quantification of major metabolites .

How do reaction solvent choices (e.g., DMF vs. THF) impact the efficiency of key amidation steps?

Answer:

- Polar Aprotic Solvents: DMF enhances reagent solubility but may require rigorous drying to avoid side reactions (e.g., hydrolysis) .

- Ether Solvents: THF minimizes byproducts in Grignard additions but slows amidation kinetics. Use additives like DMAP to accelerate rates .

- Solvent Screening: Optimize via DoE (Design of Experiments) to balance yield, purity, and environmental factors (e.g., E-factor) .

What computational tools can predict the compound’s ADME properties, and how do they compare to empirical data?

Answer:

- In Silico Tools:

- SwissADME: Predicts logP, bioavailability, and P-gp substrate likelihood .

- Simcyp Simulator: Models human pharmacokinetics using physiologically based parameters .

- Validation: Compare predicted vs. experimental Caco-2 permeability or plasma protein binding. Adjust models using Bayesian optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.